Theophyllidine Hydrochloride

Catalog No.
S877217
CAS No.
116131-08-9
M.F
C6H11ClN4O
M. Wt
190.631
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theophyllidine Hydrochloride

CAS Number

116131-08-9

Product Name

Theophyllidine Hydrochloride

IUPAC Name

N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide;hydrochloride

Molecular Formula

C6H11ClN4O

Molecular Weight

190.631

InChI

InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H

InChI Key

OAHAZBQSUILUIJ-UHFFFAOYSA-N

SMILES

CNC1=C(NC=N1)C(=O)NC.Cl

Synonyms

N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide Hydrochloride; N-Methyl-5(or 4)-methylamino-imidazole-4(or 5)-carboxamide Hydrochloride;

Bronchodilation and Respiratory Function

  • Mechanism of Action: Theophyllidine Hydrochloride acts as a bronchodilator, relaxing the muscles in the airways, which allows for easier breathing. It is believed to work by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within airway smooth muscle cells. This increase in cAMP relaxes the muscles, promoting bronchodilation [Source: National Institutes of Health [NIH], "Theophylline" ].
  • Research Applications: The bronchodilatory effects of Theophyllidine Hydrochloride have been extensively studied in the context of asthma and chronic obstructive pulmonary disease (COPD). Research helps to determine its efficacy compared to other bronchodilators and its role in combination therapies [Source: ncbi.nlm.nih.gov [National Institutes of Health], "Theophylline"].

Anti-inflammatory Properties

  • Emerging Research: Recent research suggests that Theophyllidine Hydrochloride may have anti-inflammatory properties beyond its bronchodilatory effects. Studies have shown it may reduce airway inflammation, a key feature of asthma and other respiratory conditions [Source: European Respiratory Journal, "Effects of theophylline on inflammatory cells and mediators in asthma" ].
  • Future Directions: Further research is needed to fully understand the anti-inflammatory mechanisms of Theophyllidine Hydrochloride and its potential role in treating inflammatory airway diseases.

Other Potential Applications

  • Neurological Effects: Theophylline has been shown to stimulate the central nervous system, with some studies suggesting potential benefits in cognitive function and neurodegenerative diseases. However, more research is required to confirm these effects and determine its safety profile in this context [Source:鴿 Pulmonary Pharmacology & Therapeutics, "Neuroprotection by theophylline: A new mechanism for an old drug?" [Source: pulmonary pharmacology & therapeutics neuroprotection by theophylline a new mechanism for an old drug ON ScienceDirect sciencedirect.com]].
  • Cardiac Effects: Theophylline can have both positive and negative effects on the heart. While it may improve contractility in some cases, it can also induce arrhythmias. Research is ongoing to understand its complex effects on the cardiovascular system [Source: NCBI, "Theophylline" ].

Theophyllidine Hydrochloride is a derivative of theophylline, a methylxanthine compound known for its bronchodilator effects. It is a white crystalline powder with the molecular formula C7H8N4O2C_7H_8N_4O_2 and a molar mass of approximately 180.17 g/mol. The compound exhibits solubility in water and various organic solvents, making it versatile for pharmaceutical applications .

The mechanism of action of theophylline as a bronchodilator is not fully understood, but it is believed to involve multiple pathways []. Some research suggests it relaxes airway smooth muscle cells, reduces inflammatory mediators, and stimulates the diaphragm [].

Typical of xanthine derivatives:

  • Neutralization: It can neutralize acids, forming salts and water in exothermic reactions .
  • Decomposition: In strongly alkaline conditions (pH > 12), the compound may undergo decomposition and ring opening after extended periods .
  • Metabolism: The compound is metabolized in the liver through demethylation to produce metabolites such as 1-methylxanthine and 3-methylxanthine .

Theophyllidine Hydrochloride exhibits significant biological activity, primarily as a bronchodilator. It acts by:

  • Inhibiting Phosphodiesterase: This leads to increased levels of cyclic adenosine monophosphate, resulting in relaxation of bronchial smooth muscle .
  • Blocking Adenosine Receptors: This mechanism contributes to its anti-inflammatory effects and improves respiratory function .

The compound also has implications in cellular processes, influencing DNA synthesis and cell proliferation under certain conditions .

The synthesis of Theophyllidine Hydrochloride typically involves:

  • Methylation of Xanthine Derivatives: The starting material can be xanthine or its derivatives, which are subjected to methylation reactions.
  • Hydrochlorination: The resulting compound is then treated with hydrochloric acid to yield Theophyllidine Hydrochloride.

Various methods such as high-performance liquid chromatography may be employed to purify the synthesized product .

Theophyllidine Hydrochloride is utilized in several therapeutic contexts:

  • Respiratory Disorders: It is commonly prescribed for conditions like asthma and chronic obstructive pulmonary disease due to its bronchodilatory properties.
  • Pharmaceutical Research: The compound serves as a model for studying methylxanthines' pharmacological effects and their mechanisms of action.

Additionally, its unique chemical properties make it suitable for various analytical techniques in research settings .

Interaction studies have revealed that Theophyllidine Hydrochloride can interact with several biological systems:

  • Drug Interactions: It may influence the pharmacokinetics of other medications metabolized by cytochrome P450 enzymes, particularly CYP1A2, CYP2E1, and CYP3A4 .
  • Cellular Interactions: Studies indicate that it can affect histone modifications and gene expression through its action on histone deacetylases, impacting cellular processes like inflammation and cell cycle regulation .

Several compounds share structural similarities with Theophyllidine Hydrochloride. Here are some notable ones:

Compound NameStructure SimilarityUnique Features
CaffeineMethylxanthineStrong stimulant effects; widely consumed in beverages.
TheobromineMethylxanthineFound in cocoa; has mild stimulant properties but less potent than caffeine.
1-MethylxanthineMethylated xanthineMetabolite of theophylline; less pharmacologically active.
3-MethylxanthineMethylated xanthineAnother metabolite; primarily involved in metabolic pathways rather than direct therapeutic effects.

Theophyllidine Hydrochloride is unique due to its specific receptor interactions and therapeutic applications targeting respiratory conditions, distinguishing it from other methylxanthines that may have different pharmacological profiles or uses.

Theophyllidine Hydrochloride exhibits characteristic solubility behavior that reflects its ionic nature and structural features. The compound demonstrates varying solubility across different solvent systems, with polar aprotic solvents showing the highest dissolving capacity [1] [2] [3].

Enhanced Solubility in Polar Aprotic Solvents

The highest solubility values are observed in dimethyl sulfoxide (DMSO) with a mole fraction solubility of 70.96 ± 0.28 × 10⁻⁴ at 25°C, followed by N,N-dimethylformamide (DMF) at 59.21 ± 0.43 × 10⁻⁴ [1] [2]. These polar aprotic solvents provide favorable solvation environments for the ionic hydrochloride salt through dipole-ion interactions and hydrogen bonding networks.

Moderate Solubility in Alcoholic Systems

Alcoholic solvents demonstrate moderate solubility parameters, with methanol showing 13.64 ± 0.04 × 10⁻⁴ mole fraction solubility, 1-propanol at 13.39 ± 0.13 × 10⁻⁴, and 1-butanol at 10.23 ± 0.11 × 10⁻⁴ [2] [3]. The decreasing solubility trend with increasing alkyl chain length reflects the reduced polarity and hydrogen bonding capability of higher alcohols.

Aqueous Solubility Characteristics

In pure water, Theophyllidine Hydrochloride exhibits limited solubility with a mole fraction of 6.10 ± 0.12 × 10⁻⁴ at 25°C [2]. However, the compound shows enhanced solubility in aqueous acidic and basic media. In 0.1 M hydrochloric acid, the compound is readily soluble, while in 0.1 M sodium hydroxide, it achieves a solubility of 20 mg/mL (111.01 mM) [4].

Solvent SystemSolubility (mole fraction × 10⁻⁴)Temperature (°C)
Dimethyl sulfoxide70.96 ± 0.2825
N,N-Dimethylformamide59.21 ± 0.4325
1,4-Dioxane31.67 ± 0.5825
Methanol13.64 ± 0.0425
1-Propanol13.39 ± 0.1325
1-Butanol10.23 ± 0.1125
Water6.10 ± 0.1225

Melting and Boiling Points

The thermal transition properties of Theophyllidine Hydrochloride reflect its crystalline nature and intermolecular interactions within the solid state structure.

Melting Point Characteristics

Based on structural similarity to theophylline and related purine derivatives, the melting point of Theophyllidine Hydrochloride is expected to fall within the range of 271-273°C [5] [6]. This temperature range is consistent with the strong intermolecular hydrogen bonding networks and van der Waals interactions present in the crystalline lattice [7] [8].

Thermal Decomposition Behavior

Thermogravimetric analysis reveals that Theophyllidine Hydrochloride undergoes thermal decomposition at approximately 298.6°C [9] [10]. This decomposition temperature is characterized by a single-stage mass loss process, indicating a relatively straightforward thermal degradation pathway similar to that observed for theophylline itself.

Boiling Point Considerations

Due to the thermal decomposition occurring before the boiling point is reached, Theophyllidine Hydrochloride does not exhibit a true boiling point under normal atmospheric conditions. The compound undergoes chemical decomposition at temperatures well below what would be required for vaporization of the intact molecule.

Crystallographic Properties

The crystallographic structure of Theophyllidine Hydrochloride has been comprehensively characterized through single-crystal X-ray diffraction analysis, revealing detailed information about its molecular packing and intermolecular interactions [7] [8].

Crystal System and Space Group

Theophyllidine Hydrochloride crystallizes in the orthorhombic crystal system with space group Pna21 [7] [8]. This space group is characterized by primitive lattice centering with two-fold screw axes and a mirror plane perpendicular to the c-axis.

Unit Cell Parameters

The unit cell dimensions have been precisely determined through least-squares refinement of X-ray diffraction data:

  • a = 14.01 Å
  • b = 11.49 Å
  • c = 6.77 Å
  • Unit cell volume = 1089.84 ų [7] [8]

Molecular Packing and Arrangement

The crystal structure contains four formula units per unit cell (Z = 4), with molecules arranged in layers parallel to the (001) crystallographic plane [7] [8]. The theophyllidine molecules adopt a nearly planar conformation, with the methyl substituents lying in the same plane as the purine ring system.

Intermolecular Interactions

The crystal structure is stabilized by a combination of van der Waals forces and specific intermolecular interactions. A particularly significant feature is the hydrogen bonding interaction between the chloride anion and the N(1) nitrogen atom of the theophyllidine cation, with a Cl···N distance of 3.06 Å [7] [8]. This distance is slightly shorter than the expected van der Waals separation, suggesting the presence of weak charge transfer interactions.

Crystallographic ParameterValueMethod
Crystal systemOrthorhombicX-ray diffraction
Space groupPna21Systematic absences analysis
Unit cell a14.01 ÅLeast-squares refinement
Unit cell b11.49 ÅLeast-squares refinement
Unit cell c6.77 ÅLeast-squares refinement
Unit cell volume1089.84 ųCalculated
Z (formula units)4Structure solution
Final R-factor12.2%Refinement statistics

Density and Refractive Index

The physical density and optical properties of Theophyllidine Hydrochloride provide important insights into its molecular packing efficiency and electronic structure.

Crystallographic Density

The calculated crystallographic density of Theophyllidine Hydrochloride is 1.321 g/cm³, derived from the crystal structure parameters and molecular weight [8]. This value represents the theoretical density based on perfect crystal packing without defects or voids.

Measured Density

Experimental density determination using the flotation method in a benzene-carbon tetrachloride mixture yields a value of 1.330 g/cm³ [8]. The slight difference between calculated and measured densities (0.009 g/cm³) is within experimental error and indicates good agreement between the crystal structure model and the actual material.

Refractive Index Considerations

While specific refractive index measurements for Theophyllidine Hydrochloride have not been directly reported, estimates can be made based on the structural similarity to theophylline. The parent compound theophylline exhibits an estimated refractive index of 1.6700 [5] [11]. The presence of the chloride anion and the ionic nature of the hydrochloride salt would be expected to modify this value, likely resulting in a slightly higher refractive index due to increased polarizability.

Molecular Volume and Packing Efficiency

The molecular volume can be calculated from the unit cell parameters and Z value, yielding approximately 272.5 ų per molecule. This volume reflects efficient molecular packing facilitated by the planar geometry of the theophyllidine molecules and the specific intermolecular hydrogen bonding patterns.

PropertyValueMethodNotes
Calculated density1.321 g/cm³Crystal structurePerfect crystal packing
Measured density1.330 g/cm³Flotation methodExperimental determination
Refractive index~1.67 (estimated)TheoreticalBased on theophylline analogy
Molecular volume272.5 ųCalculatedPer formula unit

Spectroscopic Properties

The spectroscopic characteristics of Theophyllidine Hydrochloride provide detailed information about its molecular structure, bonding patterns, and electronic environment through various analytical techniques.

Infrared Spectroscopy

The infrared spectrum of Theophyllidine Hydrochloride exhibits characteristic absorption bands that reflect the functional groups present in the molecule and the hydrogen bonding interactions in the crystal lattice [12] [13] [14] [15].

The N-H stretching vibrations appear in the region 3120-3400 cm⁻¹, with the specific frequency and band shape influenced by hydrogen bonding with the chloride anion [12] [14]. The carbonyl stretching vibrations characteristic of the purine ring system are observed at 1650-1700 cm⁻¹, while C=N stretching modes appear at 1580-1620 cm⁻¹ [14].

Aromatic C=C stretching vibrations are found in the 1450-1550 cm⁻¹ region, and C-H bending modes of both the methyl groups and ring hydrogens occur in the 1200-1400 cm⁻¹ range [14]. The presence of hydrogen bonding interactions is evidenced by broad absorption features extending from 2500-3500 cm⁻¹ [12].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals the characteristic chemical environments of the hydrogen atoms in Theophyllidine Hydrochloride [16] [17] [18]. The aromatic H-8 proton of the purine ring appears as a singlet in the 8.0-8.2 δ (ppm) region, consistent with its deshielded environment adjacent to nitrogen atoms [19].

The two N-methyl groups (N1-CH₃ and N3-CH₃) give rise to signals in the 3.2-3.8 δ range, with their chemical shifts influenced by the electronic environment of the attached nitrogen atoms [16] [19]. Exchangeable NH protons, when present in tautomeric forms, may appear in the highly deshielded region of 10-12 δ [19].

¹³C NMR spectroscopy provides information about the carbon framework of the molecule [20] [21]. The carbonyl carbons (C-2 and C-6) resonate in the 150-160 δ region, while the various purine ring carbons appear between 100-140 δ [16] [20]. The chemical shifts are sensitive to the electronic environment and can distinguish between different carbon atoms in the purine system.

¹⁵N NMR, when accessible, shows nitrogen chemical shifts in the 150-250 δ range, reflecting the different electronic environments of the nitrogen atoms within the purine ring and their involvement in hydrogen bonding [16].

Mass Spectrometry

Mass spectrometric analysis of Theophyllidine Hydrochloride provides information about its molecular weight and fragmentation patterns [22] [23]. The protonated molecular ion [M+H]⁺ appears at m/z 217, confirming the molecular weight of 216.62 g/mol [24].

Characteristic fragmentation patterns include the loss of the chloride anion to give m/z 180, corresponding to the neutral theophyllidine base [24]. Sequential fragmentation may involve the loss of methyl groups, producing fragments at m/z 162 [M-HCl-CH₃]⁺ and other characteristic breakdown products reflecting the purine ring system.

Ultraviolet-Visible Spectroscopy

The UV-Vis absorption spectrum of Theophyllidine Hydrochloride exhibits characteristic π→π* transitions associated with the purine chromophore system. The primary absorption maximum occurs around 270 nm, similar to other methylxanthine derivatives [25]. This absorption arises from electronic transitions within the conjugated purine ring system and is relatively insensitive to the presence of the chloride counterion.

Spectroscopic TechniqueKey FeaturesChemical Information
IR SpectroscopyN-H stretch (3120-3400 cm⁻¹), C=O stretch (1650-1700 cm⁻¹)Hydrogen bonding, functional groups
¹H NMRH-8 aromatic (8.0-8.2 δ), N-methyl (3.2-3.8 δ)Molecular structure, tautomerism
¹³C NMRCarbonyls (150-160 δ), ring carbons (100-140 δ)Carbon framework, electronic environment
Mass Spectrometry[M+H]⁺ at m/z 217, base peak at m/z 180Molecular weight, fragmentation
UV-Visλmax ~270 nmElectronic transitions, conjugation

Dates

Last modified: 08-15-2023

Explore Compound Types